molecular formula C25H23N3O5S B2762193 Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-11-3

Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2762193
CAS No.: 851948-11-3
M. Wt: 477.54
InChI Key: VIGDLUJHIGLVCG-UHFFFAOYSA-N
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Description

Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H23N3O5S and its molecular weight is 477.54. The purity is usually 95%.
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Biological Activity

Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thieno[3,4-d]pyridazine core, which is known for its potential therapeutic applications. The unique structural characteristics of this compound suggest that it may interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 342.41 g/mol. The presence of an ethoxy group and a p-tolyl moiety enhances its lipophilicity and potential for cellular uptake.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of thieno[3,4-d]pyridazine compounds can inhibit the proliferation of various cancer cell lines. The mechanism may involve the modulation of cell cycle progression and induction of apoptosis.
  • Enzyme Inhibition : this compound has been investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways or signal transduction.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the structural features allow it to bind effectively to target proteins or enzymes, influencing their activity.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 5-(2-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylateContains a fluorobenzamide groupPromising enzyme inhibition
Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylateFeatures a cyclopentanecarboxamido moietyPotential anti-inflammatory effects
Pyrimidothienopyridazine derivativesSimilar thieno[3,4-d]pyridazine coreComparable enzyme inhibition

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Studies : Research has demonstrated that thieno[3,4-d]pyridazine derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The IC50 values for these compounds ranged from 20 to 50 µM depending on the specific derivative used.
  • Enzyme Interaction Studies : Biochemical assays have indicated that this compound can effectively inhibit certain kinases involved in cell signaling pathways. For instance, a study reported an inhibition rate of up to 70% against specific kinases at concentrations around 10 µM.

Properties

IUPAC Name

ethyl 5-[(2-ethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S/c1-4-32-19-9-7-6-8-17(19)22(29)26-23-20-18(14-34-23)21(25(31)33-5-2)27-28(24(20)30)16-12-10-15(3)11-13-16/h6-14H,4-5H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGDLUJHIGLVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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